molecular formula C9H9BrN6O B12212189 2-[5-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-3-yl]acetohydrazide

2-[5-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-3-yl]acetohydrazide

Cat. No.: B12212189
M. Wt: 297.11 g/mol
InChI Key: MWRDKCDMQFUSBU-UHFFFAOYSA-N
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Description

2-[5-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-3-yl]acetohydrazide is a complex organic compound that features a brominated pyridine ring and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-3-yl]acetohydrazide typically involves multiple steps. One common method starts with the bromination of 3-pyridyl compounds, followed by the formation of the triazole ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[5-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-3-yl]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include hydrazine for the formation of the acetohydrazide group, and catalysts like palladium for substitution reactions. Reaction conditions often involve specific temperatures and solvents to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

2-[5-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-3-yl]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-3-yl]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The brominated pyridine and triazole rings can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Properties

Molecular Formula

C9H9BrN6O

Molecular Weight

297.11 g/mol

IUPAC Name

2-[3-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide

InChI

InChI=1S/C9H9BrN6O/c10-6-1-5(3-12-4-6)9-13-7(15-16-9)2-8(17)14-11/h1,3-4H,2,11H2,(H,14,17)(H,13,15,16)

InChI Key

MWRDKCDMQFUSBU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)C2=NNC(=N2)CC(=O)NN

Origin of Product

United States

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